1-Bromobutane-D9

Overview

Description

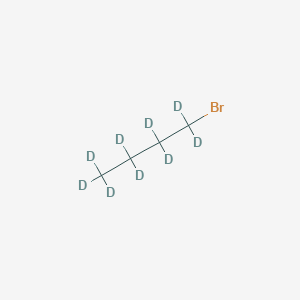

1-Bromobutane-D9 (CAS 98195-36-9) is a deuterium-labeled analog of 1-bromobutane, where nine hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C₄BrD₉, with a molecular weight of 146.07 g/mol . This compound retains the core reactivity of its non-deuterated counterpart but exhibits distinct physicochemical properties due to isotopic substitution, including a higher density (1.359 g/mL at 25°C) and altered spectroscopic signatures . It is primarily utilized in organic synthesis, pharmaceuticals, and materials science as a tracer for mechanistic studies, metabolic pathway analysis, and environmental monitoring .

Preparation Methods

Classical Nucleophilic Substitution with Deuterated Alcohols

Reaction Mechanism and Deuterium Retention

The most widely adopted method for synthesizing 1-bromobutane-D9 involves an Sₙ2 nucleophilic substitution reaction between deuterated 1-butanol (butanol-D9) and a bromide source under acidic conditions . Sulfuric acid protonates the hydroxyl group of butanol-D9, converting it into a better leaving group (water), while sodium bromide provides the bromide ion for the backside displacement. The deuterium atoms on the β-carbon remain intact due to the stereospecificity of the Sₙ2 mechanism, ensuring retention of isotopic labeling .

The reaction proceeds as follows:

4\text{D}9\text{OH} + \text{H}2\text{SO}4 + \text{NaBr} \rightarrow \text{C}4\text{D}9\text{Br} + \text{NaHSO}4 + \text{H}2\text{O}

Key parameters influencing yield and purity include:

-

Acid concentration : 65–85% sulfuric acid optimizes protonation without excessive oxidation .

-

Temperature : Cooling the reaction mixture to 5–10°C minimizes side reactions like elimination .

-

Stoichiometry : A 1:1.2 molar ratio of butanol-D9 to NaBr ensures excess bromide for complete substitution .

Table 1: Optimization of Sₙ2 Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂SO₄ Concentration | 65–75% | Maximizes protonation, minimizes carbocation formation |

| Reaction Temperature | 5–10°C | Reduces elimination byproducts |

| NaBr:Butanol-D9 Ratio | 1.2:1 | Ensures complete substitution |

| Reaction Time | 45–60 minutes | Balances conversion and side reactions |

Workup and Purification Strategies

Post-reaction workup involves distillation and acid washing to isolate this compound:

-

Distillation : The crude product is distilled at 100–104°C to separate this compound (boiling point: 100–104°C ) from unreacted starting materials and sulfuric acid residues .

-

Sulfuric Acid Wash : Ice-cold 80% sulfuric acid removes residual butanol-D9 by protonating its hydroxyl group, rendering it water-soluble .

-

Neutralization : Sodium bicarbonate washes neutralize acidic impurities, with careful venting to release CO₂ gas .

-

Drying : Anhydrous sodium sulfate or magnesium sulfate removes trace water, yielding >95% pure this compound .

Alternative Synthetic Routes

Phosphorus Tribromide (PBr₃) Method

For small-scale synthesis, PBr₃ offers a milder alternative to sulfuric acid. Butanol-D9 reacts with PBr₃ at 0–5°C, producing this compound and phosphorous acid:

4\text{D}9\text{OH} + \text{PBr}3 \rightarrow 3\ \text{C}4\text{D}9\text{Br} + \text{H}3\text{PO}_3

This method avoids high acid concentrations, reducing the risk of elimination. However, it requires strict moisture control and generates stoichiometric phosphorous acid, complicating purification .

Table 2: Comparison of Sₙ2 vs. PBr₃ Methods

| Parameter | Sₙ2 (H₂SO₄/NaBr) | PBr₃ Method |

|---|---|---|

| Yield | 70–80% | 60–70% |

| Isotopic Purity | >98% D | >97% D |

| Byproducts | Diethyl ether, alkenes | H₃PO₃ |

| Scalability | Industrial-scale | Lab-scale |

Grignard Reagent-Based Synthesis

A less common approach involves reacting deuterated Grignard reagents with carbon tetrabromide:

4\text{D}9\text{MgBr} + \text{CBr}4 \rightarrow \text{C}4\text{D}9\text{Br} + \text{MgBr}2 + \text{CBr}_3

While this method achieves high isotopic purity, it is limited by the handling challenges of Grignard reagents and the toxicity of CBr₄ .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium incorporation by the absence of proton signals at δ 0.9–1.6 ppm (methylene/methyl groups) . ²H NMR quantifies isotopic enrichment, with peaks at δ 1.0–1.5 ppm corresponding to C-D groups .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 137.02 (C₄D₉Br⁺), with no detectable protiated fragments .

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protiated solvents (e.g., H₂O, CH₃OH) can dilute deuterium content. Strategies include:

Side Reactions

Elimination reactions form 1-butene-D8 , detectable via gas chromatography. Mitigation involves:

Industrial and Research Applications

This compound serves as a precursor for synthesizing deuterated pharmaceuticals like procaine-D9 and tetracaine-D9 , enhancing metabolic stability in pharmacokinetic studies . Its use in NMR spectroscopy as a solvent additive further underscores its versatility .

Chemical Reactions Analysis

Nucleophilic Substitution (Sₙ2)

1-Bromobutane-D9 undergoes bimolecular nucleophilic substitution (Sₙ2) due to its primary alkyl structure. The deuterium labeling slows reaction rates slightly compared to non-deuterated analogs, as observed in kinetic isotope effect studies .

Key Reagents and Conditions

- Nucleophiles : Hydroxide (OH⁻), cyanide (CN⁻), alkoxides (RO⁻) .

- Solvents : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates .

- Temperature : Typically conducted at 25–80°C, depending on nucleophile strength .

Example Reaction

Product : Deuterated 1-butanol .

| Parameter | Value | Source |

|---|---|---|

| Rate Constant (k) for Sₙ2 | ~1.5 × 10⁻⁵ L/mol·s (estimated) | |

| Activation Energy | ~85 kJ/mol |

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether generates deuterated butylmagnesium bromide (C₄D₉MgBr), a versatile organometallic reagent.

Reaction Mechanism

Applications :

- Synthesis of deuterated alcohols, ketones, and carboxylic acids.

- Isotopic labeling in pharmaceuticals.

| Property | Observation | Source |

|---|---|---|

| Reaction Time | ~2–4 hours (longer than non-deuterated) | |

| Yield | ~70–85% (similar to non-deuterated) |

Elimination Reactions

| Parameter | Value | Source |

|---|---|---|

| E2/Sₙ2 Ratio | ~1:20 | |

| Activation Energy (E2) | ~110 kJ/mol |

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces this compound to deuterated butane (C₄D₁₀):

Applications :

- Deuterated hydrocarbon synthesis for mass spectrometry standards.

| Parameter | Value | Source |

|---|---|---|

| Reduction Yield | ~90% | |

| Reaction Time | ~6 hours |

Comparative Reactivity with Other Halobutanes

Deuterium labeling minimally alters electronic effects but impacts reaction kinetics. The table below compares key reactions of this compound with non-deuterated and other halogenated analogs :

| Compound | Sₙ2 Rate (k, L/mol·s) | Grignard Yield (%) |

|---|---|---|

| This compound | 1.5 × 10⁻⁵ | 85 |

| 1-Bromobutane | 1.8 × 10⁻⁵ | 88 |

| 1-Iodobutane-D9 | 3.2 × 10⁻⁴ | 78 |

Key Findings :

- Iodinated analogs react faster in Sₙ2 due to better leaving group ability .

- Deuterium labeling reduces reaction rates by ~15% compared to non-deuterated analogs .

Thermodynamic Data

Thermochemical properties from NIST :

| Property | Value |

|---|---|

| ΔH°f (gas) | −156.2 kJ/mol |

| ΔG°f (gas) | −72.4 kJ/mol |

| S° (liquid) | 298 J/mol·K |

Scientific Research Applications

Scientific Research Applications

1-Bromobutane-D9 serves as a crucial reagent in multiple domains:

Organic Synthesis

- Role : Acts as a source of the deuterated butyl group.

- Reactions :

- Substitution Reactions : Primarily undergoes S2 reactions due to its primary haloalkane nature.

- Grignard Reactions : Forms Grignard reagents when reacted with magnesium, facilitating the synthesis of various organic compounds.

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Reacts with nucleophiles like OH | Alcohols, nitriles, ethers |

| Grignard | Forms Grignard reagent with magnesium | Alcohols, carboxylic acids, ketones |

Biological Studies

- Application : Used in metabolic studies to trace the fate of butyl groups in living organisms.

- Case Study : Researchers have employed this compound to investigate the metabolic pathways of butyl-containing drugs, enhancing understanding of drug metabolism and pharmacokinetics.

Pharmaceutical Development

- Usage : Integral in developing new pharmaceuticals.

- Example : Utilized in studies to assess the pharmacokinetics of new drug candidates that incorporate butyl groups, providing insights into their absorption and distribution.

Agrochemical Research

- Function : Assists in the synthesis of agrochemicals.

- Impact : The stable isotope labeling allows for precise tracking of agrochemical interactions within biological systems, leading to improved formulations.

Safety Considerations

This compound is classified as a dangerous good for transport and poses several hazards:

- Flammability : Highly flammable liquid and vapor.

- Health Risks : Causes skin and serious eye irritation; may cause respiratory issues.

- Environmental Impact : Toxic to aquatic life with long-lasting effects.

Mechanism of Action

The mechanism of action of 1-bromobutane-D9 involves its role as a reagent in organic synthesis. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. In Grignard reactions, the compound reacts with magnesium to form a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

The following section compares 1-Bromobutane-D9 with structurally and functionally related bromoalkanes, focusing on physicochemical properties, applications, and safety profiles.

1-Bromobutane (CAS 109-65-9)

- Molecular Formula : C₄H₉Br

- Molecular Weight : 137.02 g/mol

- Density: 1.276 g/mL (non-deuterated form) vs. 1.359 g/mL (D9 isotopologue) .

- Boiling Point : 100–104°C (identical to D9 form due to similar molecular structure) .

- Applications : Widely used as an alkylating agent in organic synthesis. Unlike the D9 variant, it lacks isotopic labeling for tracking applications .

- Safety : Highly flammable (flash point 10°C) and a suspected mutagen, requiring precautions similar to the D9 compound .

2-Bromobutane (CAS 78-76-2)

- Molecular Formula : C₄H₉Br (structural isomer)

- Molecular Weight : 137.01 g/mol .

- Density : 1.253 g/mL

- Boiling Point : 91.2°C (lower than this compound due to branching effects) .

- Applications : Used in SN2 reactions; its branched structure reduces steric hindrance compared to the linear this compound, altering reaction kinetics .

- Safety : Similar flammability (flash point 21°C) but lower acute toxicity compared to D9-labeled compounds .

1-Bromopentane (CAS 110-53-2)

- Molecular Formula : C₅H₁₁Br

- Molecular Weight : 151.05 g/mol .

- Density : 1.22 g/mL .

- Boiling Point : 127°C (higher than D9 compound due to longer carbon chain) .

- Applications : Employed in polymer synthesis and as a solvent. Lacks isotopic utility but offers longer alkyl chain flexibility .

- Safety : Classified as a skin irritant and environmental hazard, with stricter handling protocols than D9 compounds .

Isotopic and Reactivity Considerations

- Synthetic Utility: Preferred over non-deuterated analogs in mass spectrometry and NMR for precise molecular tracking .

- Cost: Significantly higher than non-deuterated counterparts (e.g., $266/g vs. \sim$5.6/mL for 1-bromobutane) due to isotopic enrichment processes .

Biological Activity

1-Bromobutane-D9, a perdeuterated form of 1-bromobutane, is an organobromine compound widely used in synthetic chemistry, particularly for its role as a deuterated butyl group source. Understanding its biological activity is essential for assessing its safety and efficacy in various applications, including pharmaceuticals and industrial processes.

This compound has the following chemical properties:

- Chemical Formula :

- Molecular Weight : 146.07 g/mol

- CAS Number : 98195-36-9

- Boiling Point : 100-104 °C

- Flash Point : 18 °C

- Density : 1.275 g/mL at 20 °C

Biological Activity Overview

The biological activity of this compound can be classified into several categories, including toxicity, irritative properties, and environmental impact.

Toxicity

This compound is classified as a hazardous substance. It is highly flammable and can cause skin and eye irritation. Long-term exposure is not expected to produce chronic adverse health effects according to animal model studies; however, all routes of exposure should be minimized as a precautionary measure .

Table 1: Toxicity Profile of this compound

| Endpoint | Value |

|---|---|

| Acute Toxicity | Not Available |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

| Respiratory Irritation | May cause irritation |

| Environmental Impact | Toxic to aquatic life |

Case Study 1: Acute Toxicity Assessment

A study conducted on the acute toxicity of 1-bromobutane (not specifically D9) indicated that exposure could lead to respiratory distress and skin irritation. The study emphasized the need for protective measures when handling this compound in laboratory settings .

Case Study 2: Environmental Impact Analysis

Research has shown that 1-bromobutane can have significant ecological effects, particularly on aquatic organisms. The compound's persistence in the environment raises concerns about its long-term impact on aquatic ecosystems, prompting recommendations for careful disposal and management practices .

Applications in Synthesis

This compound is primarily used as a synthetic intermediate in the production of deuterated compounds, which are essential for various applications in pharmaceuticals and chemical research. Its unique isotopic labeling makes it valuable for tracking chemical reactions and studying metabolic pathways in biological systems .

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481752 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98195-36-9 | |

| Record name | 1-Bromobutane-D9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.